Cas no 2147611-52-5 (tert-butyl 3-hydroxy-4-(5-methylthiophen-3-yl)methylpyrrolidine-1-carboxylate)

tert-butyl 3-hydroxy-4-(5-methylthiophen-3-yl)methylpyrrolidine-1-carboxylateは、ピロリジン骨格にヒドロキシル基とチオフェン環を有する有機化合物です。Boc(tert-butoxycarbonyl)保護基を有することから、有機合成中間体として高い反応性と安定性を兼ね備えています。特に、医薬品や生物活性化合物の合成において、官能基の多様性と立体選択的反応への適応性が特徴です。チオフェン環の存在により電子特性が調整可能で、創薬研究での応用が期待されます。また、Boc基は脱保護が容易なため、多段階合成において効率的に利用できます。

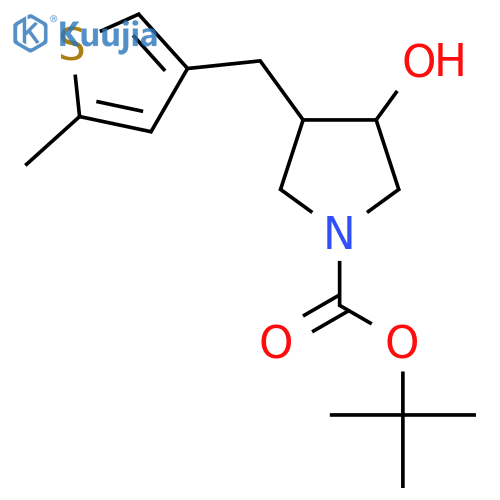

2147611-52-5 structure

商品名:tert-butyl 3-hydroxy-4-(5-methylthiophen-3-yl)methylpyrrolidine-1-carboxylate

tert-butyl 3-hydroxy-4-(5-methylthiophen-3-yl)methylpyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 3-hydroxy-4-(5-methylthiophen-3-yl)methylpyrrolidine-1-carboxylate

- EN300-1635245

- tert-butyl 3-hydroxy-4-[(5-methylthiophen-3-yl)methyl]pyrrolidine-1-carboxylate

- 2147611-52-5

-

- インチ: 1S/C15H23NO3S/c1-10-5-11(9-20-10)6-12-7-16(8-13(12)17)14(18)19-15(2,3)4/h5,9,12-13,17H,6-8H2,1-4H3

- InChIKey: ROTSDOTZBRRSOW-UHFFFAOYSA-N

- ほほえんだ: S1C(C)=CC(=C1)CC1CN(C(=O)OC(C)(C)C)CC1O

計算された属性

- せいみつぶんしりょう: 297.13986477g/mol

- どういたいしつりょう: 297.13986477g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 356

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 78Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

tert-butyl 3-hydroxy-4-(5-methylthiophen-3-yl)methylpyrrolidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1635245-0.05g |

tert-butyl 3-hydroxy-4-[(5-methylthiophen-3-yl)methyl]pyrrolidine-1-carboxylate |

2147611-52-5 | 0.05g |

$1272.0 | 2023-06-05 | ||

| Enamine | EN300-1635245-1.0g |

tert-butyl 3-hydroxy-4-[(5-methylthiophen-3-yl)methyl]pyrrolidine-1-carboxylate |

2147611-52-5 | 1g |

$1515.0 | 2023-06-05 | ||

| Enamine | EN300-1635245-10.0g |

tert-butyl 3-hydroxy-4-[(5-methylthiophen-3-yl)methyl]pyrrolidine-1-carboxylate |

2147611-52-5 | 10g |

$6512.0 | 2023-06-05 | ||

| Enamine | EN300-1635245-0.5g |

tert-butyl 3-hydroxy-4-[(5-methylthiophen-3-yl)methyl]pyrrolidine-1-carboxylate |

2147611-52-5 | 0.5g |

$1453.0 | 2023-06-05 | ||

| Enamine | EN300-1635245-2.5g |

tert-butyl 3-hydroxy-4-[(5-methylthiophen-3-yl)methyl]pyrrolidine-1-carboxylate |

2147611-52-5 | 2.5g |

$2969.0 | 2023-06-05 | ||

| Enamine | EN300-1635245-10000mg |

tert-butyl 3-hydroxy-4-[(5-methylthiophen-3-yl)methyl]pyrrolidine-1-carboxylate |

2147611-52-5 | 10000mg |

$5159.0 | 2023-09-22 | ||

| Enamine | EN300-1635245-1000mg |

tert-butyl 3-hydroxy-4-[(5-methylthiophen-3-yl)methyl]pyrrolidine-1-carboxylate |

2147611-52-5 | 1000mg |

$1200.0 | 2023-09-22 | ||

| Enamine | EN300-1635245-0.1g |

tert-butyl 3-hydroxy-4-[(5-methylthiophen-3-yl)methyl]pyrrolidine-1-carboxylate |

2147611-52-5 | 0.1g |

$1332.0 | 2023-06-05 | ||

| Enamine | EN300-1635245-5.0g |

tert-butyl 3-hydroxy-4-[(5-methylthiophen-3-yl)methyl]pyrrolidine-1-carboxylate |

2147611-52-5 | 5g |

$4391.0 | 2023-06-05 | ||

| Enamine | EN300-1635245-250mg |

tert-butyl 3-hydroxy-4-[(5-methylthiophen-3-yl)methyl]pyrrolidine-1-carboxylate |

2147611-52-5 | 250mg |

$1104.0 | 2023-09-22 |

tert-butyl 3-hydroxy-4-(5-methylthiophen-3-yl)methylpyrrolidine-1-carboxylate 関連文献

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

-

Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

2147611-52-5 (tert-butyl 3-hydroxy-4-(5-methylthiophen-3-yl)methylpyrrolidine-1-carboxylate) 関連製品

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量